molecular formula C26H39NO2 B1389095 N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline CAS No. 1040680-39-4

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Cat. No.: B1389095
CAS No.: 1040680-39-4
M. Wt: 397.6 g/mol
InChI Key: YYIFHWLSOGXYDL-UHFFFAOYSA-N
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Description

Background and Significance of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

This compound represents a distinctive class of synthetic organic compounds that demonstrate the evolution of chemical design in contemporary research applications. This compound features a complex architecture that incorporates multiple functional groups, including a tert-butyl-substituted phenoxy moiety, a propyl linker, and a heptyloxy-substituted aniline system. The structural complexity of this molecule reflects the sophisticated approaches employed in modern synthetic chemistry to create compounds with tailored properties.

The significance of this compound extends beyond its structural novelty, as it belongs to a broader category of substituted anilines that have found applications in various research contexts. The presence of both electron-donating alkoxy groups and bulky tert-butyl substituents creates a unique electronic environment that may influence the compound's reactivity and interaction profiles. The molecular architecture suggests potential applications in materials science, where the combination of rigid aromatic systems and flexible alkyl chains can contribute to desired physical properties.

Research into compounds of this structural type has demonstrated their utility in proteomics research applications, where the specific arrangement of functional groups can provide selective binding characteristics or serve as molecular probes. The extended heptyloxy chain, in particular, may contribute to membrane interactions or influence solubility characteristics, making such compounds valuable in biological research contexts where controlled hydrophobic interactions are desired.

The compound's Chemical Abstracts Service registry number 1040680-39-4 facilitates its identification and cataloging within chemical databases, supporting reproducible research efforts. This standardized identification system is crucial for maintaining consistency across different research groups and publications, ensuring that studies referring to this compound can be properly correlated and compared.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of aniline chemistry, which has its roots in the nineteenth century coal tar industry. The fundamental aniline structure, first isolated from indigo in 1826 and later synthesized from nitrobenzene, provided the foundation for an entire class of compounds that would become central to both industrial chemistry and modern pharmaceutical research. The evolution from simple aniline to complex derivatives like this compound demonstrates the sophisticated synthetic methodologies that have been developed over nearly two centuries of chemical research.

The incorporation of phenoxy linkages into aniline derivatives represents a significant advancement in medicinal and materials chemistry. Phenoxy groups have been recognized for their ability to modulate biological activity and physical properties since their introduction into pharmaceutical design in the mid-twentieth century. The strategic placement of a tert-butyl group on the phenoxy ring reflects understanding of steric effects in molecular design, a concept that gained prominence as computational chemistry allowed for more precise prediction of molecular interactions.

The specific combination of structural features found in this compound likely emerged from systematic structure-activity relationship studies, where researchers methodically varied different portions of the molecule to optimize desired properties. This approach, which became widespread in the latter half of the twentieth century, allowed chemists to create increasingly sophisticated molecules tailored for specific applications.

Historical precedent for compounds containing both phenoxy and aniline moieties can be traced to early pharmaceutical research, where scientists discovered that linking these structural elements could produce compounds with enhanced selectivity and improved pharmacological profiles. The development of compounds like 2-phenoxyaniline, which forms crystalline inclusion complexes with cyclodextrins, provided foundational knowledge about the behavior of phenoxy-aniline systems.

Scope and Objectives of the Research

The research scope encompassing this compound extends across multiple disciplines, reflecting the interdisciplinary nature of modern chemical research. Primary objectives include comprehensive characterization of the compound's physical and chemical properties, exploration of its synthetic accessibility, and investigation of potential applications in specialized research contexts. The multifaceted nature of this research reflects the compound's complex structure and the diverse methodologies required to fully understand its behavior.

Structural characterization represents a fundamental objective, requiring detailed analysis of the compound's molecular geometry, electronic properties, and conformational preferences. The presence of multiple rotatable bonds and flexible alkyl chains creates a complex conformational landscape that must be thoroughly investigated to understand the compound's behavior in different environments. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide essential tools for confirming structural assignments and monitoring purity.

Synthetic methodology development constitutes another critical research objective, as the successful preparation of this compound requires sophisticated organic synthesis techniques. The compound's complexity demands careful optimization of reaction conditions, purification procedures, and quality control measures. Understanding the synthetic pathways also enables exploration of structural analogs and systematic structure-property relationship studies.

Application-focused research objectives center on identifying specific contexts where the compound's unique structural features provide advantages over simpler alternatives. The combination of hydrophobic alkyl chains with polar aniline functionality suggests potential utility in membrane-related studies, surface chemistry applications, or as specialized reagents in proteomics research. Systematic evaluation of these potential applications requires careful experimental design and rigorous controls to ensure meaningful results.

Quality assurance and reproducibility represent overarching objectives that permeate all aspects of the research. Establishing reliable protocols for synthesis, purification, and characterization ensures that research findings can be validated and extended by other investigators. This includes development of appropriate analytical standards and documentation of critical parameters that influence the compound's properties and behavior.

Overview of Related Phenoxy and Aniline Derivatives

The chemical landscape surrounding this compound includes a diverse array of related compounds that share structural motifs or functional group arrangements. Understanding these relationships provides context for the unique properties of the target compound and illuminates the systematic approaches used in molecular design. The phenoxy-aniline derivative family represents a rich area of chemical diversity, with compounds ranging from simple structural analogs to complex multifunctional molecules.

Simple phenoxy aniline derivatives, such as 2-phenoxyaniline, serve as fundamental building blocks and provide baseline understanding of how phenoxy and aniline groups interact when directly connected. These simpler compounds have been extensively studied and demonstrate the ability to form inclusion complexes with cyclodextrins, suggesting supramolecular recognition properties that may be relevant to more complex derivatives. The crystalline structures of these compounds provide valuable insights into preferred conformations and intermolecular interactions.

Alkoxy-substituted anilines represent another important class of related compounds, exemplified by molecules like 4-heptyloxyaniline, which shares the heptyloxy substituent pattern with the target compound. These compounds demonstrate how extended alkyl chains influence physical properties such as melting point, boiling point, and solubility characteristics. The systematic study of alkoxy chain length effects has revealed predictable trends that inform the design of new derivatives with tailored properties.

Tert-butyl substituted aromatic compounds constitute a significant category of related structures, with compounds like 4-tert-butylphenol providing examples of how bulky alkyl substituents influence both chemical reactivity and physical properties. The tert-butyl group serves multiple functions, including steric protection of reactive sites and modulation of electronic properties through its electron-donating characteristics. Understanding the behavior of tert-butyl groups in various chemical environments provides important context for predicting the properties of more complex derivatives.

The following table summarizes key structural and property relationships among related compounds:

Compound Class Representative Example Key Structural Features Notable Properties
Simple Phenoxy Anilines 2-phenoxyaniline Direct phenoxy-aniline linkage Forms cyclodextrin inclusion complexes
Alkoxy Anilines 4-heptyloxyaniline Extended alkoxy chains Melting point 44-48°C, specific solubility profiles
Tert-butyl Phenols 4-tert-butylphenol Bulky alkyl substituents Used in polymer chemistry, chain termination
Complex Derivatives This compound Multi-component architecture Molecular weight 397.59 g/mol

Advanced derivatives incorporating multiple functional groups demonstrate the sophisticated approaches possible in modern synthetic chemistry. Compounds such as 3-(heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline illustrate how extended linking groups and multiple aromatic systems can be combined to create molecules with enhanced complexity and potentially unique properties. These multifunctional compounds often serve specialized roles in research applications where simple structural analogs prove insufficient.

Comparative analysis of related compounds reveals systematic structure-property relationships that guide the design of new derivatives. The influence of chain length, substitution patterns, and linking group architecture can be systematically evaluated through careful study of compound series. This knowledge base enables rational design approaches where desired properties can be built into molecular structures through appropriate choice of structural elements.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-3-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-6-7-8-9-10-18-28-25-13-11-12-23(19-25)27-20-21(2)29-24-16-14-22(15-17-24)26(3,4)5/h11-17,19,21,27H,6-10,18,20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIFHWLSOGXYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Tert-butyl)phenol Derivative

Method:

  • Starting from p-toluidine or phenol derivatives , tert-butyl groups are introduced via tert-butylation using tert-butyl chloride or isobutylene in the presence of acidic or Lewis acid catalysts (e.g., aluminum chloride).
  • Alternatively, tert-butyl phenol can be directly obtained from phenol via alkylation .

Operational Conditions:

  • Reactions typically occur at room temperature or slightly elevated temperatures (~80°C).
  • Use of anhydrous conditions to prevent side reactions.

Yield Data:

  • Yields reported for tert-butylation of phenols are generally high (~85-95%).

Formation of 4-(Tert-butyl)phenoxy Propyl Precursors

Method:

  • Nucleophilic substitution of phenol derivatives with halogenated propyl chains (e.g., 2-bromo-propane or 2-chloropropane derivatives).
  • Use of potassium carbonate or cesium carbonate as base in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Reaction Example:

4-(Tert-butyl)phenol + 2-bromo-propane → 4-(Tert-butyl)phenoxypropane

Reaction Conditions:

  • Temperature: 20–80°C
  • Solvent: DMF or acetone
  • Reaction time: 4–12 hours

Synthesis of Aniline Derivative with Heptyloxy Substituents

Preparation of 3-(Heptyloxy)aniline

Method:

  • Nucleophilic substitution of aniline with heptyl halides (e.g., heptyl bromide or chloride).
  • Alternatively, reduction of nitro derivatives followed by etherification .

Operational Conditions:

  • Use of potassium carbonate or sodium hydride as base.
  • Solvent: acetone , DMF , or ethanol .

Research Findings:

  • Alkylation of aniline with heptyl halides under reflux conditions yields the desired 3-(heptyloxy)aniline with moderate yields (~45–60%).

Boc-protection of Aniline (Optional)

  • To prevent undesired side reactions during subsequent steps, Boc-protection of amino groups can be performed using di-tert-butyl dicarbonate (Boc2O) in dichloromethane with triethylamine as base.

Coupling of Phenoxy and Aniline Derivatives

Formation of the Final Compound

Method:

  • The phenoxy precursor bearing the propyl linker is coupled with the aniline derivative via nucleophilic aromatic substitution or amide bond formation .
  • Use of coupling agents such as HBTU or DCC in DMF facilitates amide bond formation.

Reaction Conditions:

  • Temperature: 20–25°C
  • Solvent: DMF or Dichloromethane
  • Reaction time: 12–24 hours

Yield Data:

  • Coupling reactions typically yield 50–75% of the target compound, depending on the purity of intermediates.

Operational Data and Reaction Conditions Summary

Step Reaction Type Reagents Solvent Temperature Time Typical Yield
Phenol tert-butylation Alkylation tert-Butyl chloride None (gas-phase or solution) 80°C 2–4 hours 85–95%
Ether formation Nucleophilic substitution Halogenated propyl derivative DMF 20–80°C 4–12 hours 80–90%
Aniline alkylation Nucleophilic substitution Heptyl halide Acetone Reflux 4–8 hours 45–60%
Coupling Amide bond formation HBTU, DIPEA DMF Room temp 12–24 hours 50–75%

Notes on Purification and Characterization

  • Purification is typically achieved via column chromatography using silica gel, with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol .
  • Characterization involves NMR spectroscopy , MS , and HPLC to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Stabilization of Polymers

One of the primary applications of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is its role as a stabilizer in polymer formulations. It has been shown to effectively stabilize polyolefins against oxidative and thermal degradation. This is particularly relevant in:

  • Thermoplastic Polyolefins : The compound helps maintain the integrity and performance of thermoplastic materials under harsh conditions, enhancing their lifespan and usability in various applications, including automotive and packaging industries .
  • Flame Retardant Polyolefins : It aids in stabilizing flame retardant formulations by counteracting the adverse effects of acidic residues from halogenated flame retardants, ensuring that the material retains its fire-resistant properties .

Coating Systems

This compound is also utilized in coating systems:

  • Thermosetting Acrylic Resins : The compound is effective in melamine cross-linked thermosetting acrylic resins, which are cured using strong acids. Its presence enhances the stability and performance of these coatings, making them suitable for industrial applications .
  • Agricultural Films : It has been applied in agricultural cover films, where it contributes to the durability and effectiveness of materials used for crop protection against environmental stresses .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Proteomics Research : The compound serves as a specialty product in proteomics research, aiding in various biochemical assays and studies related to protein interactions and functions .
  • Drug Development : Its structural features may contribute to the development of new pharmaceuticals, particularly those targeting specific biological pathways or mechanisms .

Case Studies

Study ReferenceApplication AreaFindings
Polymer StabilizationDemonstrated effectiveness in stabilizing thermoplastic polyolefins against oxidative degradation.
Coating SystemsEnhanced performance of melamine cross-linked acrylic resins under acidic curing conditions.
Proteomics ResearchUtilized as a reagent for studying protein interactions, showcasing its versatility in biochemical applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Key Properties :

  • Steric Effects : The bulky tert-butyl group may influence binding interactions in biological systems or material applications.

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenoxy Group

Compound Name Substituent (R) Alkoxy Chain (R') Molecular Formula Key Properties/Applications References
Target Compound tert-butyl heptyloxy (C₇H₁₅O) C₂₆H₃₉NO₂ High lipophilicity; potential CNS applications due to structural resemblance to H3 antagonists.
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline ethyl (C₂H₅) heptyloxy (C₇H₁₅O) C₂₅H₃₇NO₂ Reduced steric bulk vs. tert-butyl; may lower binding affinity in receptor interactions.
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline isopropyl (C₃H₇) tetrahydrofuranmethoxy (cyclic) C₂₃H₃₁NO₃ Cyclic ether enhances polarity; possible solubility advantages but reduced membrane penetration.

Alkoxy Chain Modifications

Compound Name Alkoxy Chain (R') Chain Length/Type Molecular Weight Impact on Properties
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline isopentyloxy (C₅H₁₁O) Shorter branched 367.5 g/mol Lower lipophilicity; faster metabolic clearance.
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline heptyloxy (C₇H₁₅O) Linear ~385 g/mol Similar chain length but different core structure; altered pharmacokinetics.

Biological Activity

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is a synthetic organic compound with the molecular formula C26H39NO2C_{26}H_{39}NO_2 and a molecular weight of 397.59 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its unique structural properties and potential therapeutic applications.

The synthesis of this compound typically involves several steps, including the preparation of intermediate compounds. A common synthetic route includes:

  • Preparation of 4-(Tert-butyl)phenol : This is achieved by reacting tert-butyl chloride with phenol in the presence of a base such as sodium hydroxide.
  • Formation of 2-[4-(Tert-butyl)phenoxy]propyl bromide : This step involves the reaction of 4-(Tert-butyl)phenol with 1,3-dibromopropane using a base like potassium carbonate.
  • Final Synthesis : The last step involves the reaction of 2-[4-(Tert-butyl)phenoxy]propyl bromide with 3-(heptyloxy)aniline in the presence of a suitable base such as sodium hydride .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. This interaction can modify enzyme activity and influence various biochemical processes, making it a valuable compound for research in pharmacology and biochemistry .

Research Findings

Recent studies have explored the compound's potential in therapeutic applications:

  • Proteomics Research : The compound has been utilized to study protein interactions, which can provide insights into cellular mechanisms and disease states.
  • Inhibitory Effects : Similar compounds have shown inhibitory effects on carcinogenic processes. For instance, related phenolic compounds have been tested for their ability to reduce tumor formation in animal models, indicating potential anti-carcinogenic properties .

Case Studies

  • Carcinogen Inhibition : In studies involving related phenolic compounds, it was observed that certain derivatives exhibited significant inhibition of benzo[a]pyrene-induced neoplasia in mouse models. These findings suggest that this compound may possess similar properties worth investigating further .
  • Therapeutic Applications : The compound's structural characteristics make it a candidate for drug development aimed at targeting specific diseases, particularly those involving protein misfolding or aggregation .
PropertyValue
Molecular FormulaC26H39NO2C_{26}H_{39}NO_2
Molecular Weight397.59 g/mol
CAS Number1040680-39-4
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity Table

Activity TypeDescriptionReferences
ProteomicsStudies on protein interactions,
Carcinogenic InhibitionReduces tumor formation in models ,
Potential Therapeutic UsesInvestigated for drug development,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline, and how can reaction parameters be optimized?

  • Methodology :

  • Step 1 : Start with precursor synthesis, such as acetamide-protected intermediates (e.g., N-(4-(heptyloxy)phenyl)acetamide), followed by acidic hydrolysis (15% HCl, reflux for 8–12 hours) to deprotect the aniline group .
  • Step 2 : Introduce the tert-butylphenoxypropyl chain via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.
  • Step 3 : Monitor reaction progress with TLC or HPLC. Adjust pH to 8–9 using NaOH to precipitate the product, followed by vacuum drying.
  • Yield Optimization : Use excess alkylating agents (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) to minimize side reactions.

Q. How should researchers characterize the compound’s purity and structural fidelity post-synthesis?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (target ≥98%). Compare retention times with standards.
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, heptyloxy CH₂ signals at 0.8–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z).
  • Elemental Analysis : Validate C/H/N ratios against theoretical values.

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation.
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How do tert-butyl and heptyloxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Effects : The tert-butyl group imposes steric hindrance, reducing accessibility to the aromatic ring for electrophilic substitution. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate this .
  • Electronic Effects : The heptyloxy group donates electron density via resonance, activating the ring toward electrophilic attack. This can be exploited in Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
    • Experimental Design : Compare reaction rates and yields with analogous compounds lacking these substituents.

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Profiling : Use a solvent gradient (hexane → ethyl acetate → methanol) to determine partition coefficients.
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility. For example, the compound’s long alkoxy chains enhance solubility in CHCl₃ or DCM (δD ~18 MPa¹/²) .
  • Contradiction Analysis : Re-evaluate purity (impurities may skew data) and temperature effects (e.g., solubility in THF increases at 50°C).

Q. Which functional groups are most amenable to modification for SAR studies without destabilizing the core structure?

  • Strategic Modifications :

  • Heptyloxy Chain : Shorten or replace with branched alkoxy groups (e.g., iso-pentyl) to study lipophilicity-activity relationships .
  • Tert-butyl Group : Substitute with smaller alkyl groups (e.g., methyl) to assess steric tolerance in target binding.
  • Aniline NH : Derivatize via acylation or sulfonation to probe hydrogen-bonding roles.
    • Stability Testing : Use accelerated degradation studies (40°C/75% RH) to identify labile sites.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.